6-Benzoyl-5-nitropyridin-2(1H)-one
Description
6-Benzoyl-5-nitropyridin-2(1H)-one is a pyridinone derivative characterized by a benzoyl group at the 6-position and a nitro group at the 5-position of the pyridinone ring. Pyridinone derivatives are widely used in medicinal chemistry and organic synthesis due to their versatility as intermediates and pharmacophores .
Properties
CAS No. |
42785-12-6 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
6-benzoyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8N2O4/c15-10-7-6-9(14(17)18)11(13-10)12(16)8-4-2-1-3-5-8/h1-7H,(H,13,15) |
InChI Key |
KIHDVGPWZONTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-Benzoyl-5-nitropyridin-2(1H)-one, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Nitro groups (common in all analogs) are electron-withdrawing, directing electrophilic substitution and influencing redox properties .
Lipophilicity and Solubility: Alkyl substituents (e.g., ethyl, methyl) in 6-ethyl-1-methyl-5-nitropyridin-2(1H)-one improve lipophilicity but reduce aqueous solubility .
Crystallographic Behavior :
- Compounds like 5-(2-hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one exhibit planar conformations critical for crystal packing and intermolecular interactions .
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